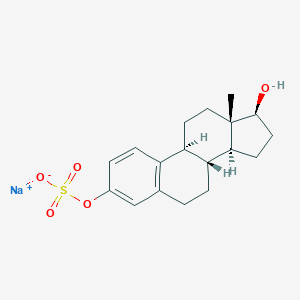

Sulfato de 17β-estradiol de sodio

Descripción general

Descripción

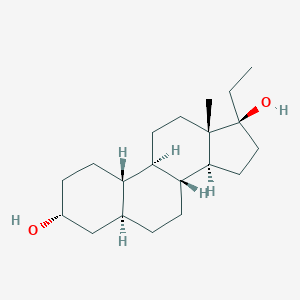

Sodium 17beta-estradiol sulfate, also known as E2S, is a natural, endogenous steroid and an estrogen ester . It is biologically inactive but can be converted by steroid sulfatase into estradiol, which is a potent estrogen . It is used in various hormone therapy products for managing conditions associated with reduced estrogen .

Molecular Structure Analysis

The molecular formula of Sodium 17beta-estradiol sulfate is C18H23NaO5S . Its average mass is 374.427 Da and its monoisotopic mass is 374.116394 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 17beta-estradiol sulfate have been described in various databases. For instance, ChemSpider provides information on its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties .Aplicaciones Científicas De Investigación

Biodegradación y vía metabólica

El estrógeno natural, 17β-estradiol (E2), se detecta con frecuencia en los cuerpos de agua receptores después de no ser eliminado de manera eficiente en las plantas de tratamiento de aguas residuales convencionales (WWTP), lo que promueve un impacto negativo tanto para el ecosistema acuático como para la salud humana . Un estudio investigó la biodegradación de E2 por Rhodococcus sp. ED55, una cepa bacteriana aislada de sedimentos de un punto de descarga de WWTP en Coloane, Macao . Rhodococcus sp. ED55 pudo degradar completamente 5 mg/L de E2 en 4 h en un medio sintético .

Potencia antioxidante

La potencia antioxidante del 17β-estradiol y los fenoles policíclicos relacionados se ha establecido bien . Esta propiedad es un componente importante de los eventos complejos mediante los cuales estos tipos de agentes son capaces de proteger las neuronas contra las consecuencias perjudiciales del estrés oxidativo . Se realizaron estudios de relación cuantitativa estructura-actividad (QSAR) para relacionar su estructura molecular y propiedades con su capacidad para inhibir la peroxidación lipídica, un marcador de estrés oxidativo .

Efectos de las fuentes de carbono en la degradación

El 17β-estradiol (E2) existe de forma ubicua en varios cuerpos de agua con impactos endocrinos disruptivos y carcinogénicos a largo plazo en la vida silvestre, incluso en el nivel traza de ng L −1 . Sin embargo, no está claro cómo las fuentes de carbono fáciles de degradar alteran los patrones de biodegradación de E2 .

Mecanismo De Acción

Target of Action

Sodium 17beta-estradiol sulfate, also known as 17β-Estradiol 3-sulfate sodium, is a neuroactive estrogen . Its primary targets are estrogen receptors (ERs) . These receptors play a crucial role in the physiology and pathophysiology of various tissues, including the heart .

Mode of Action

The compound interacts with its targets, the estrogen receptors, resulting in a series of changes. It is biologically inactive on its own but can be converted by steroid sulfatase into estradiol, a potent estrogen . This conversion leads to an equilibrium between the two steroids in various tissues .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to up-regulate energy metabolic pathways . In particular, 17β-estradiol stimulates glycolytic metabolism . Additionally, it is involved in the regulation of cardiac calcium (Ca 2+) ion channels and mitochondrial function , which are crucial for adequate heart function and maintaining cardiovascular health .

Pharmacokinetics

It is known that when used for oral or intramuscular administration, estradiol is commonly synthesized as a pro-drug ester due to its low oral bioavailability . This suggests that the compound’s ADME properties and their impact on bioavailability may be similar to those of estradiol.

Result of Action

The molecular and cellular effects of Sodium 17beta-estradiol sulfate’s action are diverse. It has been implicated in the regulation of cardiac mitochondrial function and Ca 2+ ion channels, thus affecting contractility . Moreover, it has been found to have vasoprotective properties .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it has been found that the compound can be degraded in wastewater . Moreover, it has been suggested that establishing national and international standards with detailed guidelines for advanced treatment systems is crucial to mitigate global pollution by estrogens .

Safety and Hazards

Direcciones Futuras

Future research could focus on the degradation of Sodium 17beta-estradiol sulfate in complex environments with multiple carbon and nitrogen sources . Additionally, the development of more specifically targeted drugs for the management of cardiovascular diseases in men and women could be a potential area of research .

Propiedades

IUPAC Name |

sodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJQCTISQYSLPF-CMZLOHJFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964483 | |

| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4999-79-5 | |

| Record name | Estradiol-3-sulfate, sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004999795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17b)-, 3-(hydrogen sulfate), sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.BETA.-ESTRADIOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM8TR56GZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)